Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate
Description
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 6 of the spiro[4.5]decane framework. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity in drug design.
Properties
CAS No. |
1334499-88-5 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-6-10-16(18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
InChI Key |
CGAJLTLGAIPAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark trap to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of anti-ulcer drugs.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Key Findings and Implications
Positional Isomerism : Nitrogen placement (1,6 vs. 1,7 or 1,8) alters electronic properties and hydrogen-bonding capacity, impacting biological activity and solubility .
Functional Groups : Diones and thia-substitutions introduce polar interactions, while aryl/alkyl chains modulate lipophilicity .
Synthetic Flexibility : Multi-step routes enable diverse functionalization, supporting drug discovery pipelines .
Biological Activity
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a notable compound within the spirocyclic family, characterized by its unique structural properties that contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound (CAS Number: 1804129-83-6) features a spirocyclic structure that includes two nitrogen atoms and a carboxylate functional group. The general formula is with a molecular weight of approximately 290.37 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Reaction of benzylamine with spirocyclic precursors : This method allows for the formation of the desired spiro compound under controlled conditions.
- Use of benzyl chloroformate : This approach has been noted for its efficiency in yielding high-purity products suitable for further biological evaluation.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. Studies have shown its potential to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound has demonstrated dose-dependent cytotoxic effects on cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells.
- Mechanism of action : The spirocyclic structure is believed to enhance binding affinity to protein targets involved in cell cycle regulation and apoptosis pathways.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| FaDu | 25.4 | Induction of apoptosis |
| PC3 | 40.1 | Significant reduction in viability |
| DU145 | 98.14 | Lower sensitivity compared to PC3 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects against various pathogens. Preliminary studies suggest that the compound may inhibit bacterial growth, although further research is needed to establish specific mechanisms and efficacy.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis.
- Mechanistic Insights : Research has focused on elucidating the mechanism by which this compound interacts with cellular targets, particularly through enzyme inhibition and modulation of signaling pathways involved in cancer progression.
- Comparative Studies : Comparisons with related compounds have highlighted the unique biological profiles of spirocyclic derivatives, suggesting that structural variations significantly influence their pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
